Cannabiscitrin

描述

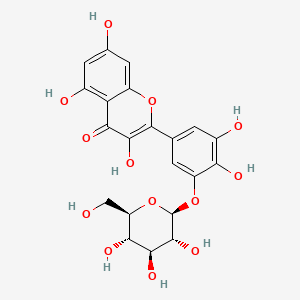

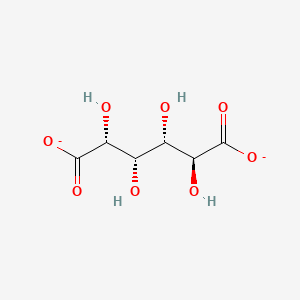

Cannabiscitrin is a monoglucoside of the flavonol cannabiscetin, primarily found in the flowers of Hibiscus cannabinus. It is a unique flavonoid glycoside, characterized by its glucose residue attached to the side phenyl nucleus in the 3’-position . This compound is known for its distinctive orange-red precipitate with lead acetate and its resistance to hydrolysis by acids .

作用机制

Target of Action

Cannabiscitrin, like other cannabinoids, primarily interacts with the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous human physiological and pathological conditions . This compound may also interact with other receptors such as G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1) .

Mode of Action

This compound, upon interaction with its targets, modulates multiple supraspinal, spinal, and peripheral nociception pathways . It inhibits the release of excitatory neurotransmitters, thereby producing analgesia . The compound’s interaction with its targets leads to changes in cell signaling and function .

Biochemical Pathways

This compound affects various biochemical pathways. It modulates pain through interaction with GPR55 and GPR18 receptors . It can also interact with different transient receptor potential ion channel subfamilies (TRPV, TRPA, and TRPM) . Furthermore, it has effects on the cys-loop ligand-gated ion channel superfamily .

Pharmacokinetics

It’s known that cannabinoids are lipophilic substances that readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .

Result of Action

Cannabinoids have been shown to have diverse effects, including analgesic, anti-inflammatory, and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the cultivation environment, including variables such as temperature, humidity, light intensity, and soil composition, profoundly influences the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .

生化分析

Biochemical Properties

Cannabiscitrin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidation and hydrolysis. For instance, this compound undergoes oxidation to give the “gossypetone” reaction, indicating its interaction with oxidizing enzymes . Additionally, it is hydrolyzed with difficulty by acids, suggesting a strong interaction with hydrolytic enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. This compound’s impact on cell signaling pathways includes modulation of kinase activity, which plays a crucial role in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to enzymes involved in oxidation and hydrolysis, leading to enzyme inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to altered cellular responses. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been noted, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. This compound’s interaction with specific enzymes, such as those involved in oxidation and hydrolysis, plays a crucial role in its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the cell influences its interactions with other biomolecules and its overall biological effects .

准备方法

Synthetic Routes and Reaction Conditions: Cannabiscitrin can be synthesized through the methylation of cannabiscetin followed by hydrolysis to remove the sugar part. The process involves the following steps:

Methylation: this compound is completely methylated through its acetyl derivative.

Hydrolysis: The methylated product is hydrolyzed to remove the sugar part, resulting in pentamethyl cannabiscetin.

Decomposition: The pentamethyl cannabiscetin is decomposed with boiling 50% potassium hydroxide, yielding dimethyl gallic acid.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the flowers of Hibiscus cannabinus. The extraction process typically includes:

Drying and Grinding: The flowers are dried and ground into a fine powder.

Solvent Extraction: The powdered flowers are subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The extract is purified through various chromatographic techniques to isolate this compound.

化学反应分析

Types of Reactions: Cannabiscitrin undergoes several types of chemical reactions, including:

Oxidation: this compound readily undergoes oxidation to give the “gossypetone” reaction.

Hydrolysis: It is hydrolyzed by boiling with sulfuric acid, resulting in the separation of the aglucone and glucose.

Common Reagents and Conditions:

Oxidation: Aerial oxidation in cold alkali.

Hydrolysis: Boiling with 7% sulfuric acid.

Major Products Formed:

Dimethyl Gallic Acid: Formed during the decomposition of pentamethyl cannabiscetin with boiling potassium hydroxide.

Aglucone and Glucose: Formed during the hydrolysis of this compound.

科学研究应用

Cannabiscitrin has several scientific research applications, including:

Chemistry: Used as a model compound to study the structure and reactivity of flavonoid glycosides.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of natural colorants and antioxidants for food and cosmetic products.

相似化合物的比较

Cannabiscitrin is unique among flavonoid glycosides due to its glucose residue in the side phenyl nucleus. Similar compounds include:

Gossypitrin: A flavonoid glycoside with a glucose residue in the 7-position.

Herbacitrin: Another flavonoid glycoside with a glucose residue in the 7-position.

Quercimeritrin: A flavonoid glycoside with a glucose residue in the 7-position.

This compound’s uniqueness lies in its glucose residue being attached to the 3’-position, unlike the more common 3-glycosides and 7-glycosides .

属性

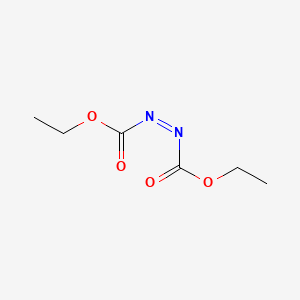

IUPAC Name |

2-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)33-11-2-6(1-9(25)14(11)26)20-18(30)16(28)13-8(24)3-7(23)4-10(13)32-20/h1-4,12,15,17,19,21-27,29-31H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYAVUPWMNHHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricetin 3'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-14-9 | |

| Record name | Myricetin 3'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | Myricetin 3'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cannabiscitrin?

A1: this compound is a flavonol glycoside found in several plant species, including Hibiscus cannabinus [, , , , , , , ] and Abelmoschus manihot [, ]. It is a monoglucoside of cannabiscetin, a flavonol possessing six hydroxyl groups [, ].

Q2: What is the structure of this compound?

A2: While the exact molecular formula and weight might vary slightly depending on the source and extraction method, early research suggested that this compound's aglycone, Cannabiscetin, is an isomer of Myricetin []. Myricetin has a molecular formula of C15H10O8 and a molecular weight of 318.23 g/mol. Further research confirmed that Cannabiscetin is indeed Myricetin []. The sugar moiety in this compound is a glucose molecule attached to the 3' position of the Myricetin molecule [].

Q3: What are the potential therapeutic applications of this compound?

A3: While research on this compound is still in early stages, studies suggest several potential therapeutic avenues:

- Sickle Cell Disease: Computational studies have identified this compound as a potential inhibitor of heme-regulated inhibitor (HRI) [, ]. HRI inhibition is a promising target for pharmacological intervention in sickle cell disease as it is associated with fetal hemoglobin (HbF) modulation [, ]. Increased HbF levels can ameliorate the symptoms of sickle cell disease [, ].

- Multiple Myeloma: Research indicates that this compound may play a role in alleviating the progression of Multiple Myeloma. It has demonstrated a protective effect on the bone marrow microenvironment in a mouse model, potentially by suppressing osteoclastogenesis [].

Q4: What are the known sources of this compound?

A4: this compound has been isolated from the flowers of Hibiscus cannabinus [, , , , , , , ] and Abelmoschus manihot [, ].

Q5: What research methods have been used to study this compound?

A5: Various research methods have been employed to study this compound:

- Isolation and Structural Determination: Chromatographic techniques, including silica gel, ODS, Sephadex LH-20, and HPLC, have been utilized for isolation [, ]. Spectroscopic methods, such as NMR and mass spectrometry, have been crucial for structural elucidation [, , ].

- Computational Chemistry: Molecular docking studies and molecular dynamics simulations have been conducted to assess the interaction of this compound with potential targets, such as HRI [, ]. These computational approaches provide insights into the binding affinity and stability of the this compound-target complex [, ].

- In vivo Studies: Animal models, specifically a syngeneic MM-prone mouse model, have been used to investigate the effects of this compound on Multiple Myeloma progression and its impact on the bone marrow microenvironment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)

![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)

![3,7a-Diazacyclohepta[jk]fluorene-5-acetaldehyde, alpha-ethylidene-1,2,3,3a,4,5,6,7-octahydro-7-hydroxy-3-methyl-, [3aS-[3aalpha,5beta(E),7alpha]]-](/img/structure/B1238340.png)

![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)